1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the imidazole ring, followed by alkylation to introduce the isopropyl and pentan-1-amine groups . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing imidazole derivatives .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include N-alkylated imidazoles and imidazole N-oxides .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor activity by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine can be compared with other imidazole derivatives such as:
2-(1H-Imidazol-2-yl)pyridine: Known for its coordination chemistry with metal ions.
1-Hydroxyimidazole: Exhibits different physicochemical properties and biological activities.
3-(4,5-Diphenyl-1H-imidazol-2-yl)indole: Evaluated for its antioxidant potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-10(14-9(2)3)11-12-7-8-13-11/h7-10,14H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
PYHHMBZIJPSRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC=CN1)NC(C)C |
Origin of Product |
United States |
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